3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF3N2O3/c8-5-1-4 (13 (14)15)2-12-6 (5)16-3-7 (9,10)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a white solid at room temperature . It has a molecular weight of 301.02 .Scientific Research Applications
Synthesis Processes
The synthesis of related pyridine derivatives is an important area of research. For instance, the study of the synthesis process of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethyoxyl)-pyridine involves several steps, including oxidation, nitration, substitution, acylation, and chlorination, highlighting the complex methods used in the synthesis of pyridine derivatives (Xu Jun, 2011).
Spectroscopic and Optical Studies
Spectroscopic studies, such as the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, are crucial for understanding the properties of pyridine derivatives. These studies often involve Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and are essential for the detailed understanding of these compounds (H. Vural & M. Kara, 2017).
Molecular Structure Analysis
The molecular structure and conformational preferences of pyridine derivatives, such as 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine, are often determined through single crystal X-ray diffraction and NMR spectroscopy. This type of research is fundamental to understanding the physical and chemical properties of these compounds (G. S. Khaibullina et al., 2015).
Reactivity and Interaction Studies
Studies on the reactivity of pyridine derivatives, like the reaction of pyridine with 2-bromo-2-nitro-1,3-indandione, provide insights into the complex reactions these compounds can undergo. Such research helps in understanding the potential applications of these compounds in various fields, including material science and pharmaceuticals (S. Metro & A. Taurins, 1952).
Magnetic Properties and Complex Formation
The study of lanthanide-nitronyl nitroxide complexes, including compounds like 2-(4,4,5,5-tetramethyl-3-oxylimidazoline-1-oxide)-5-bromo-3-pyridine, reveals important information about the magnetic properties of these complexes. Such studies are significant for the development of materials with unique magnetic properties (Jin-Xia Xu et al., 2009).
Safety and Hazards
Future Directions
Trifluoromethylpyridines and their derivatives, including 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, are expected to find many novel applications in the future . Currently, they are majorly used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of various derivatives for use as insecticides and acaricides .
Mode of Action
It is known to be used as a reactant in the synthesis of other compounds .
Biochemical Pathways
It is used as a reactant in the preparation of N-arylamide oxadiazoles , which suggests it may influence the pathways these compounds act upon.
Result of Action
As a reactant in the synthesis of other compounds, its effects would largely depend on the properties of the resulting compound .
Action Environment
Properties
IUPAC Name |
3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYCFFXBJGPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696028 | |
Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051372-09-8 | |
Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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